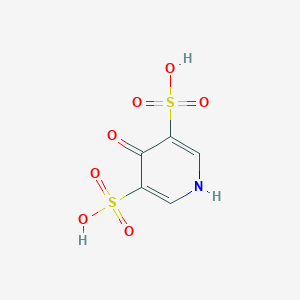

![molecular formula C18H14ClN3OS B215297 N-{6-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B215297.png)

N-{6-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{6-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea, commonly known as cloquintocet-mexyl, is a herbicide that belongs to the family of phenylurea herbicides. It is widely used in agriculture to control weeds in crops such as wheat, barley, and oats. The chemical structure of cloquintocet-mexyl is complex, and its synthesis method involves multiple steps.

Mecanismo De Acción

Cloquintocet-mexyl inhibits the enzyme cellulose synthase, which is responsible for the biosynthesis of cellulose in plant cell walls. The herbicide binds to the enzyme and disrupts its activity, leading to the inhibition of cellulose synthesis. This, in turn, leads to the weakening and eventual death of the target plants.

Biochemical and Physiological Effects:

Cloquintocet-mexyl has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and its use should be carefully monitored to prevent environmental contamination. The herbicide has also been shown to have a low potential for bioaccumulation in the food chain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cloquintocet-mexyl is a widely used herbicide in agriculture, and its efficacy has been well established. Its use in laboratory experiments can provide valuable insights into the mechanism of action of the herbicide and its effects on plant physiology. However, the herbicide can be expensive, and its synthesis method is complex, which can limit its use in some laboratory settings.

Direcciones Futuras

There are several future directions for the study of cloquintocet-mexyl. One area of research is the development of new formulations of the herbicide that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the herbicide's effects on non-target organisms, including soil microorganisms and beneficial insects. Additionally, the use of cloquintocet-mexyl in combination with other herbicides or plant growth regulators could provide new insights into the interactions between these compounds and their effects on plant growth and development.

Métodos De Síntesis

The synthesis of cloquintocet-mexyl involves the reaction of 4-chlorothiophenol with 3-pyridinecarboxylic acid, followed by the reaction of the resulting product with phenylisocyanate. The final product is obtained by methylation of the amine group using dimethyl sulfate. The synthesis method is complex and requires careful handling of the reagents to obtain the pure product.

Aplicaciones Científicas De Investigación

Cloquintocet-mexyl has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including wild oats, Italian ryegrass, and blackgrass. The herbicide works by inhibiting the biosynthesis of cellulose in the cell walls of the target plants, leading to their death. Cloquintocet-mexyl has also been studied for its potential to enhance crop yield by reducing competition from weeds.

Propiedades

Nombre del producto |

N-{6-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea |

|---|---|

Fórmula molecular |

C18H14ClN3OS |

Peso molecular |

355.8 g/mol |

Nombre IUPAC |

1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-3-phenylurea |

InChI |

InChI=1S/C18H14ClN3OS/c19-13-6-9-16(10-7-13)24-17-11-8-15(12-20-17)22-18(23)21-14-4-2-1-3-5-14/h1-12H,(H2,21,22,23) |

Clave InChI |

ZHNNAPDAVLRFQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

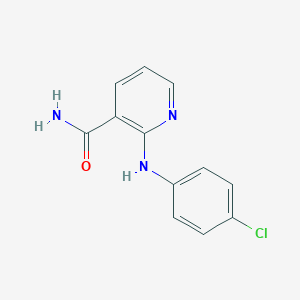

![3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B215214.png)

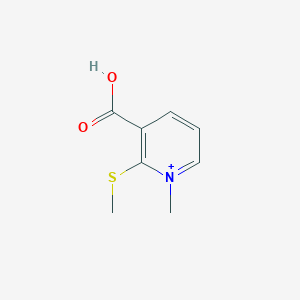

![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)

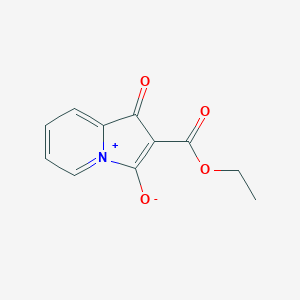

![2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid](/img/structure/B215217.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine](/img/structure/B215218.png)

![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine](/img/structure/B215220.png)

![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine](/img/structure/B215225.png)

![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide](/img/structure/B215233.png)

![2-[(4-Fluorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215235.png)

![1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea](/img/structure/B215238.png)